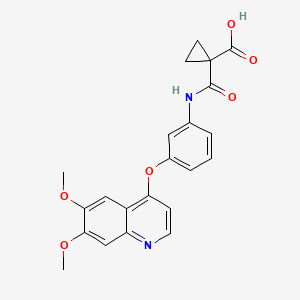
1-((3-((6,7-Dimethoxyquinolin-4-yl)oxy)phenyl)carbamoyl)cyclopropane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((3-((6,7-Dimethoxyquinolin-4-yl)oxy)phenyl)carbamoyl)cyclopropane-1-carboxylic acid is a chemical compound known for its role as an impurity in the synthesis of cabozantinib, a medication used to treat certain types of cancer . This compound is characterized by its complex structure, which includes a quinoline moiety and a cyclopropane ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((3-((6,7-Dimethoxyquinolin-4-yl)oxy)phenyl)carbamoyl)cyclopropane-1-carboxylic acid involves multiple steps. One common method includes the reaction of 4-((6,7-dimethoxyquinolin-4-yl)oxy)aniline with cyclopropanecarboxylic acid derivatives under specific conditions . The reaction typically requires the use of thionyl chloride in tetrahydrofuran (THF) to form an intermediate, which is then reacted with potassium carbonate in a mixture of water and THF .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
1-((3-((6,7-Dimethoxyquinolin-4-yl)oxy)phenyl)carbamoyl)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the quinoline moiety.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: THF, acetonitrile, water.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can lead to the formation of amines.
Scientific Research Applications
1-((3-((6,7-Dimethoxyquinolin-4-yl)oxy)phenyl)carbamoyl)cyclopropane-1-carboxylic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated as an impurity in cabozantinib synthesis, which is used to treat cancer.
Industry: Utilized in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 1-((3-((6,7-Dimethoxyquinolin-4-yl)oxy)phenyl)carbamoyl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets. In the context of cabozantinib synthesis, it acts as an impurity that must be controlled to ensure the efficacy and safety of the final product . The compound’s quinoline moiety is known to interact with various enzymes and receptors, potentially influencing biological pathways.
Comparison with Similar Compounds
Similar Compounds
Cabozantinib: A medication used to treat cancer, which shares structural similarities with the compound .
Other Quinoline Derivatives: Compounds like quinine and chloroquine, which also contain the quinoline moiety.
Uniqueness
1-((3-((6,7-Dimethoxyquinolin-4-yl)oxy)phenyl)carbamoyl)cyclopropane-1-carboxylic acid is unique due to its specific structure, which includes both a quinoline moiety and a cyclopropane ring. This combination of features is not commonly found in other compounds, making it a valuable intermediate in chemical synthesis.
Properties
Molecular Formula |
C22H20N2O6 |
|---|---|
Molecular Weight |
408.4 g/mol |
IUPAC Name |
1-[[3-(6,7-dimethoxyquinolin-4-yl)oxyphenyl]carbamoyl]cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C22H20N2O6/c1-28-18-11-15-16(12-19(18)29-2)23-9-6-17(15)30-14-5-3-4-13(10-14)24-20(25)22(7-8-22)21(26)27/h3-6,9-12H,7-8H2,1-2H3,(H,24,25)(H,26,27) |
InChI Key |
PIMDTUNLKCDAGG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=CN=C2C=C1OC)OC3=CC=CC(=C3)NC(=O)C4(CC4)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















